Cas no 871726-03-3 (4-Oxazolecarboxylic acid,2-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester)

4-Oxazolecarboxylic acid, 2-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester is a specialized organic compound featuring a protected amine group and an ester functionality. Its structure includes an oxazole core, which is valuable in medicinal chemistry and heterocyclic synthesis. The tert-butoxycarbonyl (Boc) group enhances stability, allowing for controlled deprotection in multi-step synthetic routes. The methyl ester moiety provides reactivity for further derivatization, such as hydrolysis or transesterification. This compound is particularly useful in peptide mimetics and bioactive molecule development due to its balanced reactivity and protective group compatibility. Its well-defined purity and structural features make it suitable for research applications requiring precise intermediates.
4-Oxazolecarboxylic acid,2-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester structure
871726-03-3 structure
Product name:4-Oxazolecarboxylic acid,2-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester
CAS No:871726-03-3
MF:C12H18N2O5
MW:270.281723499298
CID:1865257
PubChem ID:67450736

4-Oxazolecarboxylic acid,2-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 4-Oxazolecarboxylic acid,2-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester
    • CS-0045137
    • methyl 2-{2-[(tert-butoxycarbonyl)amino]ethyl}-1,3-oxazole-4-carboxylate
    • Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate
    • E83262
    • Methyl2-(2-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate
    • SCHEMBL2554277
    • 871726-03-3
    • methyl 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-oxazole-4-carboxylate
    • methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-oxazole-4-carboxylate
    • DB-171730
    • Inchi: InChI=1S/C12H18N2O5/c1-12(2,3)19-11(16)13-6-5-9-14-8(7-18-9)10(15)17-4/h7H,5-6H2,1-4H3,(H,13,16)
    • InChI Key: QDUPVUJZYDYCHP-UHFFFAOYSA-N
    • SMILES: CC(C)(C)OC(=O)NCCC1=NC(=CO1)C(=O)OC

Computed Properties

  • Exact Mass: 270.12157168g/mol
  • Monoisotopic Mass: 270.12157168g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 7
  • Complexity: 327
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 90.7Ų

4-Oxazolecarboxylic acid,2-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A1152131-100mg
Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate
871726-03-3 97%
100mg
$123.0 2025-02-21
Ambeed
A1152131-1g
Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate
871726-03-3 97%
1g
$560.0 2025-02-21
Chemenu
CM541649-1g
Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate
871726-03-3 97%
1g
$*** 2023-03-29
Chemenu
CM541649-100mg
Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate
871726-03-3 97%
100mg
$*** 2023-03-29
A2B Chem LLC
AX29267-250mg
4-Oxazolecarboxylic acid,2-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester
871726-03-3 97%
250mg
$167.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1115777-250mg
Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate
871726-03-3 97%
250mg
¥7312.00 2024-04-27
A2B Chem LLC
AX29267-100mg
4-Oxazolecarboxylic acid,2-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester
871726-03-3 97%
100mg
$99.00 2024-04-19
1PlusChem
1P01DXW3-100mg
4-Oxazolecarboxylic acid,2-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester
871726-03-3 97%
100mg
$123.00 2024-04-21
Chemenu
CM541649-250mg
Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate
871726-03-3 97%
250mg
$*** 2023-03-29
Ambeed
A1152131-250mg
Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate
871726-03-3 97%
250mg
$208.0 2025-02-21

Additional information on 4-Oxazolecarboxylic acid,2-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester

4-Oxazolecarboxylic acid,2-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester (CAS No. 871726-03-3): A Comprehensive Overview

4-Oxazolecarboxylic acid,2-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, identified by its CAS number 871726-03-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the oxazole derivatives family, which is well-known for its diverse biological activities and potential therapeutic applications. The structural complexity of this molecule, featuring a methyl ester group and multiple functional moieties, makes it a subject of intense interest for researchers exploring novel drug candidates.

The chemical structure of 4-Oxazolecarboxylic acid,2-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester encompasses an oxazole ring connected to an aminoethyl chain terminated by a methyl ester group. The presence of the carbonyl group in the side chain introduces a site for further chemical modifications, making it a versatile intermediate in synthetic chemistry. This structural motif has been explored in various pharmaceutical contexts due to its ability to interact with biological targets in multiple ways.

In recent years, there has been a surge in research focusing on oxazole derivatives as potential therapeutic agents. Oxazoles are heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific modifications present in 4-Oxazolecarboxylic acid,2-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester contribute to its unique pharmacological profile and have been investigated for their efficacy in modulating various biological pathways.

One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex molecules. The oxazole core provides a stable scaffold that can be further functionalized to target specific enzymes or receptors involved in disease processes. For instance, researchers have explored its utility in developing inhibitors of kinases and other enzymes implicated in cancer progression. The methyl ester group also offers a handle for chemical transformations, allowing for the introduction of additional functional groups that can enhance binding affinity or metabolic stability.

The pharmaceutical industry has shown particular interest in compounds that can modulate protein-protein interactions or inhibit key enzymatic pathways. 4-Oxazolecarboxylic acid,2-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester has been studied for its potential to interfere with signaling pathways involved in inflammation and cell proliferation. Preclinical studies have indicated that derivatives of this compound may exhibit anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes or modulating the release of pro-inflammatory cytokines.

The synthesis of 4-Oxazolecarboxylic acid,2-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester involves multiple steps that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the preparation of an oxazole derivative followed by functionalization with an aminoethyl chain. The introduction of the carbonyl group and subsequent methylation to form the ester moiety are critical steps that determine the final properties of the compound. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels.

In terms of pharmacokinetic properties, the presence of the methyl ester group influences solubility and metabolic stability. This feature is crucial for determining how the compound behaves within the body after administration. Researchers often optimize these properties to enhance bioavailability and reduce unwanted side effects. Computational modeling and experimental studies have been used to predict and verify these characteristics before moving into preclinical testing.

The role of computational chemistry in understanding the behavior of complex molecules like 4-Oxazolecarboxylic acid,2-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations provide insights into how the compound interacts with biological targets at an atomic level. These computational approaches complement experimental data obtained from laboratory studies and help guide the design of more effective drug candidates.

The latest research trends indicate that oxazole derivatives continue to be a rich area for innovation in drug discovery. Novel synthetic methodologies are being developed to streamline the production of these compounds while maintaining high levels of purity and yield. Additionally, advances in biocatalysis have opened up new possibilities for modifying these molecules using enzymatic reactions rather than traditional chemical methods.

The therapeutic potential of compounds like 4-Oxazolecarboxylic acid,2-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester extends beyond their use as standalone drugs. They serve as valuable building blocks for libraries of compounds that can be screened for activity against various diseases. High-throughput screening (HTS) technologies have enabled researchers to rapidly test thousands of molecules for their efficacy against specific targets.

In conclusion, 4-Oxazolecarboxylic acid,2-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, with its CAS number 871726-03-3, represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a promising candidate for further development into therapeutic agents targeting various diseases. As research continues to uncover new applications for oxazole derivatives,this compound will undoubtedly play a crucial role in shaping future treatments.

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Amadis Chemical Company Limited
(CAS:871726-03-3)4-Oxazolecarboxylic acid,2-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester
A1058960
Purity:99%/99%
Quantity:250mg/1g
Price ($):187.0/504.0